Acetonitrile, (methylimino)di- Acetonitrile, (methylimino)di-
Brand Name: Vulcanchem
CAS No.: 5423-24-5
VCID: VC3836105
InChI: InChI=1S/C5H7N3/c1-8(4-2-6)5-3-7/h4-5H2,1H3
SMILES: CN(CC#N)CC#N
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol

Acetonitrile, (methylimino)di-

CAS No.: 5423-24-5

Cat. No.: VC3836105

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, (methylimino)di- - 5423-24-5

Specification

CAS No. 5423-24-5
Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
IUPAC Name 2-[cyanomethyl(methyl)amino]acetonitrile
Standard InChI InChI=1S/C5H7N3/c1-8(4-2-6)5-3-7/h4-5H2,1H3
Standard InChI Key ODHFXNCHFIWUCX-UHFFFAOYSA-N
SMILES CN(CC#N)CC#N
Canonical SMILES CN(CC#N)CC#N

Introduction

Structural Identification and Nomenclature

Methylaminoacetonitrile (CAS No. 5616-32-0) is formally identified as (methylamino)acetonitrile under IUPAC nomenclature rules . Its structure consists of an acetonitrile backbone (CH₃CN) modified by the addition of a methylamino group (–NHCH₃) at the alpha position relative to the nitrile functional group. The linear arrangement of the nitrile group (C≡N) and the methylamino substituent confers distinct electronic and steric properties to the molecule.

Molecular Formula: C₃H₆N₂
Molecular Weight: 70.09 g/mol
Structural Formula:
H2C–N–CH2–CN\text{H}_2\text{C}–\text{N}–\text{CH}_2–\text{C}≡\text{N}

The compound’s linear geometry and polar functional groups contribute to its solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF), as well as limited miscibility with nonpolar hydrocarbons .

Physical and Chemical Properties

Methylaminoacetonitrile exhibits a suite of measurable physicochemical properties critical for its handling and application in laboratory and industrial settings. Key parameters include:

PropertyValueConditionsSource
Boiling Point65 °C20 mmHg pressure
Density0.92 g/cm³Ambient temperature
Refractive Index1.419–1.42220 °C
Flash Point44 °CClosed-cup method
pKa4.74 ± 0.10Predicted aqueous solution
AppearanceClear liquid
ColorColorless to light orange/yellow

The relatively low boiling point at reduced pressure (65 °C at 20 mmHg) suggests volatility under vacuum conditions, a property exploitable in distillation-based purification . Its density (0.92 g/cm³) aligns with typical organic nitriles, while the refractive index range indicates moderate optical activity. The compound’s pKa of ~4.74 implies weak acidity, likely associated with protonation at the amino group rather than the nitrile moiety .

Synthesis and Industrial Production

Nucleophilic Substitution

A primary pathway could involve the reaction of methylamine (CH₃NH₂) with chloroacetonitrile (ClCH₂CN) in a polar solvent:
CH3NH2+ClCH2CNCH3NHCH2CN+HCl\text{CH}_3\text{NH}_2 + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{NHCH}_2\text{CN} + \text{HCl}
This substitution reaction would proceed under basic conditions to neutralize HCl, driving the equilibrium toward product formation .

Cyanoethylation of Methylamine

Industrial-scale production data remain undisclosed, though the compound’s niche applications likely necessitate small-batch synthesis.

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